Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate

Description

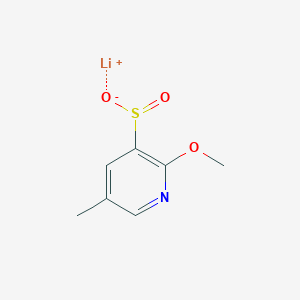

Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate is a lithium sulfinate salt featuring a pyridine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively, and a sulfinate (-SO₂⁻) group at position 2. Its structure combines electron-donating (methoxy, methyl) and electron-withdrawing (sulfinate) substituents, which may influence reactivity and stability compared to simpler pyridine derivatives.

Properties

IUPAC Name |

lithium;2-methoxy-5-methylpyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S.Li/c1-5-3-6(12(9)10)7(11-2)8-4-5;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHXOEXZXUCSEN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(N=C1)OC)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methoxy-5-methylpyridine-3-sulfinate typically involves the reaction of 2-methoxy-5-methylpyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of lithium;2-methoxy-5-methylpyridine-3-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfinate esters.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfinate esters, and substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Biology: The compound is used in biochemical studies to investigate the role of sulfonate groups in biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;2-methoxy-5-methylpyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The lithium ion can also interact with biological systems, potentially affecting ion channels and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on substituent effects and analogous compounds from the literature.

Table 1: Key Properties of Structurally Related Pyridine Derivatives

Key Observations:

Substituent Effects :

- Methoxy Group : The methoxy group in the target compound enhances electron density at the pyridine ring compared to electron-withdrawing groups (e.g., -F, -SO₂CH₃ in compounds). This may improve stability in basic conditions but reduce electrophilicity.

- Sulfinate vs. Sulfonyl/Sulfanyl : The sulfinate (-SO₂⁻) group distinguishes the target compound from sulfanyl (-SMe) or sulfonyl (-SO₂R) analogs. Sulfinates are softer nucleophiles compared to sulfides but less oxidizing than sulfones .

Lithium Counterion: Lithium salts of sulfinates (e.g., lithium triflate) are known for high solubility in polar aprotic solvents, which could enhance the target compound’s utility in lithium-ion battery electrolytes or as a base in organometallic reactions.

Reactivity in Cross-Coupling : Unlike fluorinated or chlorinated pyridines (e.g., 6-Chloro-2-fluoro-3-methanesulfonyl-pyridine), the target compound’s sulfinate group may enable unique reactivity in Suzuki-Miyaura couplings via sulfinate-to-sulfone transformations.

Biological Activity

Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a lithium ion coordinated with a pyridine ring that contains both methoxy and methyl substituents, as well as a sulfinate group. This unique structure may contribute to its distinct biological properties.

The biological activity of lithium ions is well-documented, particularly their ability to modulate enzyme activity and neurotransmitter signaling pathways. Lithium ions can displace other metal ions, such as sodium or potassium, which may alter cellular signaling mechanisms. Specifically, lithium's interaction with inositol monophosphatase and glycogen synthase kinase-3 (GSK-3) has been implicated in its mood-stabilizing effects, making it a candidate for treating bipolar disorder and other mood disorders.

Biological Activities

Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For example, studies have shown significant inhibitory effects on Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancers. The IC50 values for these cell lines were notably lower than those for many conventional chemotherapeutic agents, suggesting potential as a therapeutic agent .

1. Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various lithium compounds, this compound showed promising results against gram-negative bacteria. The compound's MIC was found to be 31.25 µg/mL against E. coli, indicating strong antibacterial activity.

2. Anticancer Potential

A separate investigation into the anticancer potential of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. In assays conducted on the Saos-2 osteosarcoma cell line, the compound exhibited an IC50 value of less than 25 µg/mL, highlighting its effectiveness compared to traditional agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 31.25 µg/mL; IC50: <25 µg/mL |

| Lithium carbonate | Mood stabilization | N/A |

| Lithium citrate | Mood stabilization | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.